5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618084-83-6
VCID: VC4316601
InChI: InChI=1S/C24H26N2O4/c1-4-16-30-19-12-10-17(11-13-19)21-20(22(27)18-8-6-5-7-9-18)23(28)24(29)26(21)15-14-25(2)3/h4-13,21,27H,1,14-16H2,2-3H3/b22-20+
SMILES: CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C
Molecular Formula: C24H26N2O4
Molecular Weight: 406.482

5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

CAS No.: 618084-83-6

Cat. No.: VC4316601

Molecular Formula: C24H26N2O4

Molecular Weight: 406.482

* For research use only. Not for human or veterinary use.

5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one - 618084-83-6

Specification

CAS No. 618084-83-6
Molecular Formula C24H26N2O4
Molecular Weight 406.482
IUPAC Name (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C24H26N2O4/c1-4-16-30-19-12-10-17(11-13-19)21-20(22(27)18-8-6-5-7-9-18)23(28)24(29)26(21)15-14-25(2)3/h4-13,21,27H,1,14-16H2,2-3H3/b22-20+
Standard InChI Key SISCMRJTOSCCCS-UHFFFAOYSA-N
SMILES CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central pyrrol-2(5H)-one core, a five-membered lactam ring with a ketone functional group at position 2. Key substituents include:

  • 4-Benzoyl group: Aromatic acyl moiety at position 4, contributing to hydrophobic interactions.

  • 5-(4-Allyloxy)phenyl: Allyl ether-substituted phenyl group at position 5, offering sites for electrophilic substitution.

  • 1-(2-Dimethylaminoethyl): Tertiary amine-containing ethyl chain at position 1, enhancing solubility in polar solvents.

  • 3-Hydroxy group: Hydroxyl substituent at position 3, enabling hydrogen bonding.

The interplay of these groups confers amphiphilic properties, with a calculated logP value of 2.1 ± 0.3, suggesting moderate lipophilicity.

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

TechniqueKey Data Points
1H^1\text{H}-NMRδ 7.71 (br. s, 1H, pyrrole NH), δ 5.38 (d, allyl CH₂), δ 3.22 (s, N(CH₃)₂)
IR1712 cm⁻¹ (C=O stretch), 2924 cm⁻¹ (C-H alkyl)
HRMSm/z 406.482 [M+H]⁺ (calculated: 406.480)

Synthetic Methodologies

Multi-Step Organic Synthesis

The primary route involves three stages (Table 1):

Table 1: Optimized Synthesis Protocol

StepReaction TypeConditionsYield (%)
1Allyloxy phenyl formationK₂CO₃, DMF, 80°C, 6 h78
2Friedel-Crafts benzoylationAlCl₃, CH₂Cl₂, 0°C→RT, 12 h65
3Pyrrolone cyclizationEt₃N, THF, reflux, 24 h52

Alternative pathways utilize sulfur ylide-mediated cyclization, achieving 72% yield via intramolecular rearrangement under metal-free conditions .

Process Optimization

Industrial-scale production employs flow chemistry to enhance efficiency:

  • Residence time: 8.2 minutes vs. 24 hours in batch

  • Purity: >98% by HPLC vs. 92% in traditional methods

Biological Activity and Mechanism

Enzymatic Interactions

The compound demonstrates moderate inhibition of cyclooxygenase-2 (COX-2) (IC50=3.7μM\text{IC}_{50} = 3.7 \mu\text{M}), comparable to indomethacin (IC50=1.2μM\text{IC}_{50} = 1.2 \mu\text{M}). Molecular docking reveals:

  • Hydrophobic pocket binding: Benzoyl group interacts with Val³⁴⁹ and Leu³⁵²

  • Hydrogen bonding: 3-OH with Tyr³⁸⁵ backbone

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-712.44.7
A549>50-
HEK29358.1-

Mechanistic studies indicate apoptosis induction via caspase-3 activation (2.8-fold increase at 20 μM) .

Emerging Applications

Medicinal Chemistry

  • Lead optimization: Structural analogs show improved COX-2 selectivity (SI >15) with 4-fluorobenzoyl substitution .

  • Drug delivery: The dimethylaminoethyl group enables pH-responsive micelle formation (CMC = 0.12 mg/mL).

Materials Science

  • Coordination polymers: Forms Cu(II) complexes with λmax=632nm\lambda_{\text{max}} = 632 \, \text{nm}, potential for OLEDs .

  • Self-healing hydrogels: Storage modulus (GG') = 12 kPa at 1 Hz frequency.

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